molecular formula C14H19I2NO B404401 2-(1-Azocanylmethyl)-4,6-diiodophenol

2-(1-Azocanylmethyl)-4,6-diiodophenol

Cat. No.: B404401
M. Wt: 471.12g/mol
InChI Key: ZHNQDSYRLBDTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Azocanylmethyl)-4,6-diiodophenol is a halogenated phenolic compound featuring a 1-azocanylmethyl substituent at the 2-position and iodine atoms at the 4- and 6-positions of the aromatic ring. This compound is hypothesized to exhibit unique physicochemical and biological properties due to its structural hybridity, combining a flexible azocane ring with halogenated aromaticity.

Properties

Molecular Formula

C14H19I2NO

Molecular Weight

471.12g/mol

IUPAC Name

2-(azocan-1-ylmethyl)-4,6-diiodophenol

InChI

InChI=1S/C14H19I2NO/c15-12-8-11(14(18)13(16)9-12)10-17-6-4-2-1-3-5-7-17/h8-9,18H,1-7,10H2

InChI Key

ZHNQDSYRLBDTQC-UHFFFAOYSA-N

SMILES

C1CCCN(CCC1)CC2=C(C(=CC(=C2)I)I)O

Canonical SMILES

C1CCCN(CCC1)CC2=C(C(=CC(=C2)I)I)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

2-{[4-(Diethylamino)phenyl]imino-methyl}-4,6-diiodophenol
  • Structure: Features an imine-linked diethylaminophenyl group at the 2-position .
  • Key Data :
    • Intramolecular O—H⋯N hydrogen bond forms an S(6) ring motif .
    • Aromatic rings are nearly coplanar (dihedral angle: 5.4°) .
    • Stabilized by C—H⋯π and π-π interactions (Cg⋯Cg distance: 3.697 Å) .
(E)-2-(((4-Aminopyridin-3-yl)imino)methyl)-4,6-diiodophenol (PSB2)
  • Structure : Contains a pyridine-based Schiff base at the 2-position .
  • Key Data: Synthesized via condensation of 3,5-diiodosalicylaldehyde with 4-aminopyridine derivatives . Pyridine nitrogen may enhance metal-chelation capacity, relevant for antimicrobial activity.
2-[(4-Bromophenylimino)methyl]-4,6-diiodophenol
  • Structure : Schiff base with a 4-bromophenyl substituent .
  • Key Data: Crystal packing stabilized by intermolecular hydrogen bonds and halogen interactions.
Target Compound: 2-(1-Azocanylmethyl)-4,6-diiodophenol
  • Structural Distinctions: Azocanylmethyl group replaces imine-linked aromatic substituents, eliminating conjugation with the phenol ring. Azocane’s larger ring size (vs. Basic nitrogen in azocane may influence protonation state and solubility in biological systems.

Physicochemical Properties

Property 2-(1-Azocanylmethyl)-4,6-diiodophenol (Predicted) 2-{[4-(Diethylamino)phenyl]imino-methyl}-4,6-diiodophenol PSB2
Crystal System Likely monoclinic (based on analogs) Monoclinic (P21/n) Not reported
Hydrogen Bonding Possible O—H⋯N (azocane) O—H⋯N (S(6) motif) N/A
Aromatic Planarity Reduced due to azocane sterics Near coplanar (5.4° dihedral) Likely planar
Thermal Stability Lower (flexible azocane) High (rigid Schiff base) Moderate

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